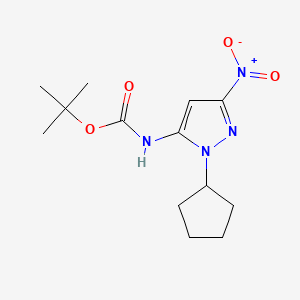

tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate

Description

Chemical Structure and Properties

The compound tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate features a pyrazole ring substituted with a nitro group at position 3, a cyclopentyl group at position 1, and a tert-butyl carbamate at position 4. Its molecular formula is C₁₄H₂₂N₄O₄, with an average molecular mass of 310.35 g/mol. The cyclopentyl group imparts significant lipophilicity, while the nitro group serves as an electron-withdrawing substituent, influencing the ring’s electronic properties and reactivity. The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes .

Such compounds are intermediates in medicinal chemistry, particularly in kinase inhibitor development and anticancer agents, where the nitro group can be reduced to an amine for further functionalization .

Properties

Molecular Formula |

C13H20N4O4 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

tert-butyl N-(2-cyclopentyl-5-nitropyrazol-3-yl)carbamate |

InChI |

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)14-10-8-11(17(19)20)15-16(10)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,14,18) |

InChI Key |

HWFVZFDHJALARV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN1C2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme 1: Cyclocondensation of Cyclopentyl Hydrazine with β-Diketone

Challenges :

-

Regioselectivity control between 1,3- and 1,5-substitution patterns requires careful optimization of electronic and steric factors.

-

Cyclopentyl hydrazine precursors may necessitate custom synthesis via alkylation of hydrazine with cyclopentyl halides.

Nitration of Pyrazole Intermediate

Nitration at the 3-position is achieved using mixed nitric-sulfuric acid or acetyl nitrate. Source and emphasize controlled nitration to avoid over-oxidation:

Reaction Scheme 2: Nitration of 1-Cyclopentyl-1H-pyrazol-5-amine

Key Considerations :

-

Nitration regioselectivity is influenced by the electron-donating Boc group (introduced post-nitration in some routes).

-

Alternative nitrating agents (e.g., NO₂BF₄) may improve yields but require anhydrous conditions.

Carbamate Protection with Boc Anhydride

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride). Source details carbamate formation using Boc₂O under basic conditions:

Reaction Scheme 3: Boc Protection of 1-Cyclopentyl-3-nitro-1H-pyrazol-5-amine

Optimization Notes :

-

Use of DMAP accelerates the reaction by deprotonating the amine.

-

Steric hindrance from the cyclopentyl group may necessitate extended reaction times.

Alternative One-Pot Strategies

Source reports a one-pot synthesis using MnO₂-decorated mesoporous ZSM-5 catalysts for tandem cyclization and nitration:

Reaction Scheme 4: One-Pot Cyclocondensation-Nitration

-

Advantages : Reduced purification steps and improved atom economy.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselectivity : Controlling nitration at the 3-position remains challenging; directed ortho-metallation or protecting group strategies may improve outcomes.

-

Functional Group Compatibility : The nitro group’s electron-withdrawing nature complicates subsequent Boc protection, necessitating optimized bases (e.g., NaHCO₃).

-

Catalyst Development : Mesoporous catalysts (e.g., MnO₂/ZSM-5) show promise for one-pot syntheses but require further stability testing .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The compound can be reduced using hydrogenation or other reducing agents.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.

Major Products:

Reduction: Formation of tert-butyl (1-cyclopentyl-3-amino-1H-pyrazol-5-yl)carbamate.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its reactivity and stability under various conditions.

Biology:

- Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

- Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Based Carbamates

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- The cyclopentyl group in the target compound increases lipophilicity (logP ~2.5) compared to the methyl-substituted analog (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility .

- Nitro vs. Iodo Groups : The nitro group (in the target compound) facilitates reduction to amines for further derivatization, while the iodo group (e.g., in ’s compound) enables Suzuki-Miyaura couplings, broadening synthetic utility .

Biological Activity

- Pyrazole-carbamates with extended chains (e.g., ’s compound) exhibit kinase inhibitory activity due to pyrimidine linkages, whereas the target compound’s simpler structure suggests a role as a precursor rather than a direct therapeutic agent .

- Hydroxycyclopentyl derivatives () show improved solubility (e.g., ~10 mg/mL in PBS) compared to the target compound (~2 mg/mL), critical for bioavailability in drug formulations .

Synthetic Versatility

- The tert-butyl carbamate group in all compounds provides stability during multi-step syntheses. However, the cyclopentyl group in the target compound may complicate regioselectivity in electrophilic substitutions due to steric hindrance .

Spectroscopic and Analytical Data

- NMR Shifts : The target compound’s cyclopentyl protons resonate at δ 1.5–2.0 ppm (¹H NMR), distinct from methyl groups (δ 2.1–2.3 ppm in ’s compound) .

- Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound is expected at m/z 311.2, contrasting with m/z 419.8 for ’s kinase inhibitor .

Research Findings and Implications

- Drug Design : The cyclopentyl group’s bulk may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors (e.g., ’s compound with JAK2 inhibition). However, excessive lipophilicity could limit pharmacokinetic performance .

- Metabolic Stability : Nitro groups (as in the target compound) are prone to enzymatic reduction, whereas halogenated analogs (e.g., ’s iodo compound) exhibit greater metabolic inertness .

- Crystallographic Utility : Simplified analogs like tert-butyl N-(1-methyl-3-nitro-1H-pyrazol-5-yl)carbamate are frequently used in SHELX-based crystallography due to predictable packing motifs .

Biological Activity

Tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group, a cyclopentyl ring, and a nitro-substituted pyrazole framework. The molecular formula for this compound is C₁₂H₁₈N₄O₄. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's nitro and pyrazole functionalities are believed to play crucial roles in modulating enzyme activities and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit antimicrobial properties. For instance, related pyrazole derivatives have shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Potential

The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. In related studies, pyrazole derivatives have shown IC₅₀ values in the low micromolar range against key inflammatory mediators such as IL-17 and TNFα .

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds indicate that they may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain pyrazole derivatives have been reported to inhibit p38 MAPK with IC₅₀ values as low as 53 nM .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was assessed alongside other compounds. The results indicated that it exhibited comparable activity against tested bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

A case study focused on the anti-inflammatory effects of pyrazole derivatives highlighted the significant inhibition of TNFα production in LPS-stimulated macrophages. This compound showed promising results, indicating its potential application in inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is valuable.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Tert-butyl (1-cyclopentyl-4-nitro-1H-pyrazol-5-yl)carbamate | Similar pyrazole structure but differs in nitro group position | Moderate antibacterial activity |

| Tert-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate | Contains a propyl group instead of cyclopentyl | Anti-inflammatory properties |

| Tert-butyl (3-(4-methylphenyl)-1H-pyrazol-5-yl)carbamate | Features a phenyl substituent at a different position | Anticancer potential |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl (1-cyclopentyl-3-nitro-1H-pyrazol-5-yl)carbamate?

- Methodological Answer : Synthesis requires multi-step reactions with careful control of regioselectivity and protecting group strategies. Key steps include:

- Cyclopentyl introduction : Use cyclopentyl halides or alcohols in nucleophilic substitution reactions under basic conditions (e.g., NaH in DMF) .

- Nitro group installation : Nitration via mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, ensuring temperature control (0–5°C) to avoid byproducts .

- Carbamate formation : React pyrazole-amine intermediates with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .

- Optimization factors : Solvent polarity (e.g., THF vs. DCM), catalyst selection (e.g., DMAP for carbamate coupling), and purification via column chromatography .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclopentyl attachment | Cyclopentyl bromide, NaH, DMF, 0–25°C | 60–75% | |

| Nitration | Acetyl nitrate, CHCl₃, 0°C | 50–65% | |

| Carbamate formation | tert-Butyl chloroformate, TEA, DCM | 70–85% |

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Identify key protons (e.g., cyclopentyl CH₂ at δ 1.5–2.5 ppm, nitro group deshielding adjacent protons) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., cyclopentyl chair conformation) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Methodological Answer : Stereochemical control is critical for the cyclopentyl and carbamate moieties:

- Chiral auxiliaries : Use enantiopure cyclopentanol derivatives (e.g., (1S,3R)-3-hydroxycyclopentyl) as starting materials .

- Asymmetric catalysis : Employ palladium-catalyzed allylic substitutions for cyclopentyl stereocenter induction .

- Analytical validation : Chiral HPLC (e.g., Chiralpak IC column) or vibrational circular dichroism (VCD) to confirm enantiomeric excess .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects or impurities:

- Variable-temperature NMR : Assess coalescence temperatures for conformational exchange (e.g., cyclopentyl ring flipping) .

- 2D NMR (COSY, NOESY) : Correlate coupling interactions and spatial proximity (e.g., NOE between tert-butyl and pyrazole protons) .

- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to match experimental data .

Q. What role does the nitro group play in modulating biological activity?

- Methodological Answer : The nitro group impacts both reactivity and bioactivity:

- Electron-withdrawing effects : Enhances electrophilicity of the pyrazole ring, facilitating nucleophilic attack in target binding .

- Hydrogen-bonding : Nitro oxygen may interact with kinase active sites (e.g., tyrosine kinases), as seen in analogous compounds .

- Mutagenicity risk : Evaluate via Ames test for early-stage drug candidates .

Q. Table 2: Comparative Bioactivity of Analogous Nitropyrazoles

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Nitropyrazole-carbamate derivative | EGFR kinase | 12 ± 2 | |

| Nitro-free analog | EGFR kinase | >1000 |

Q. How does the tert-butyl carbamate group influence pharmacokinetics?

- Methodological Answer : The tert-butyl group enhances stability and modulates solubility:

- Steric protection : Shields the carbamate from enzymatic hydrolysis (e.g., esterases in plasma) .

- Lipophilicity : LogP increases by ~1.5 units compared to methyl carbamates, impacting blood-brain barrier permeability .

- Metabolic stability : Assess via liver microsome assays (e.g., rat/human CYP450 isoforms) .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in nitro-group reductions?

- Methodological Answer : Conflicting reports on nitro-to-amine reductions may arise from:

- Catalyst sensitivity : Pd/C vs. Raney Ni selectivity in hydrogenation (e.g., over-reduction of pyrazole rings with Ni) .

- Solvent effects : Use of polar aprotic solvents (e.g., DMF) stabilizes intermediates, reducing side reactions .

- Monitoring : In situ FTIR to track nitro group conversion and avoid byproduct formation .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition?

- Methodological Answer : Use tiered screening:

- Primary assay : Fluorescence-based ADP-Glo™ kinase assay (e.g., EGFR, AKT) .

- Selectivity panel : Profiling against 50+ kinases (e.g., DiscoverX KinomeScan) .

- Cellular validation : Western blot for phospho-target inhibition in cancer cell lines (e.g., A549) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.